Product packaging for 2,5,5-Trimethyl-1-hexene(Cat. No.:CAS No. 62185-56-2)

2,5,5-Trimethyl-1-hexene

Cat. No.: B13938241
CAS No.: 62185-56-2
M. Wt: 126.24 g/mol
InChI Key: GBQMYJAPIDGHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5,5-Trimethyl-1-hexene (CAS RN: 40467-04-7) is a high-purity branched alkene offered for specialized chemical research and development. It is structurally related to other trimethyl-substituted alkenes, such as 2,4,4-trimethyl-1-pentene, which is a key isomer in diisobutylene (DIB) and is extensively studied in the field of combustion science as a representative component for gasoline surrogates and for developing detailed chemical kinetic models . Related branched olefins are of significant interest in catalytic studies, where they are used as probe molecules in competitive hydrogenation reactions to evaluate shape selectivity in ruthenium-containing zeolite catalysts . This application highlights the compound's potential utility in the research and development of novel catalytic systems and porous materials. As a specialty chemical, this compound serves as a valuable building block in organic synthesis and materials science for researchers exploring new chemical pathways or functional materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's Safety Data Sheet (SDS) and handle it in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18 B13938241 2,5,5-Trimethyl-1-hexene CAS No. 62185-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,5-trimethylhex-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h1,6-7H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQMYJAPIDGHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338012
Record name 2,5,5-Trimethyl-1-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62185-56-2
Record name 2,5,5-Trimethyl-1-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Chemistry and Mechanistic Exploration of 2,5,5 Trimethyl 1 Hexene

Electrophilic Addition Reactions and Regioselectivity Studies

The carbon-carbon double bond in 2,5,5-trimethyl-1-hexene is an electron-rich region, making it susceptible to attack by electrophiles. savemyexams.com Electrophilic addition reactions involve the breaking of the π bond and the formation of two new single bonds. savemyexams.com

Hydrohalogenation Mechanisms

The addition of hydrogen halides (HX) to this compound proceeds through an electrophilic addition mechanism. libretexts.org The reaction is initiated by the attack of the alkene's π electrons on the electrophilic hydrogen of the hydrogen halide. libretexts.org This forms a carbocation intermediate and a halide ion. libretexts.org

Due to the unsymmetrical nature of this compound, the regioselectivity of this reaction is governed by Markovnikov's rule. savemyexams.com This rule states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. brainly.com Consequently, the halide adds to the more substituted carbon atom.

The mechanism involves two principal steps:

Protonation of the double bond: The hydrogen atom from HX adds to the C1 carbon, leading to the formation of a more stable tertiary carbocation at the C2 position. The alternative, the formation of a primary carbocation at C1, is significantly less favorable.

Nucleophilic attack by the halide: The halide ion (X⁻) then attacks the tertiary carbocation, forming the final product, 2-halo-2,5,5-trimethylhexane.

The stability of the carbocation intermediate is a key factor in determining the reaction's outcome. Tertiary carbocations are more stable than secondary and primary carbocations, hence their preferential formation. pressbooks.pub

Hydration Reaction Pathways

The acid-catalyzed hydration of this compound also follows Markovnikov's rule. In the presence of an acid catalyst, such as sulfuric acid, a water molecule adds across the double bond. smolecule.com

The reaction pathway is as follows:

Protonation of the alkene: The alkene is protonated by the acid catalyst to form a tertiary carbocation at the C2 position.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: A final deprotonation step yields the major product, 2,5,5-trimethyl-2-hexanol.

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a reduction reaction where hydrogen gas (H₂) is added across the double bond of an alkene in the presence of a metal catalyst. This process converts the unsaturated alkene into a saturated alkane.

For this compound, catalytic hydrogenation yields 2,5,5-trimethylhexane. Common catalysts for this reaction include platinum (Pt), palladium (Pd), and nickel (Ni). The reaction is typically carried out by bubbling hydrogen gas through a solution of the alkene containing the catalyst.

The general reaction is: C₉H₁₈ + H₂ --(catalyst)--> C₉H₂₀

The heat of hydrogenation, which is the enthalpy change of this reaction, can provide insights into the stability of the alkene. Generally, more substituted alkenes have lower heats of hydrogenation, indicating greater stability.

Oxidation Chemistry and Product Distribution Analyses

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions.

Ozonolysis: Treatment of this compound with ozone (O₃) followed by a reductive work-up (e.g., with zinc and water) cleaves the double bond and yields two carbonyl compounds: formaldehyde (B43269) and 4,4-dimethyl-2-pentanone. An oxidative work-up (e.g., with hydrogen peroxide) would oxidize the formaldehyde further to formic acid and then to carbon dioxide and water.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (oxirane) at the site of the double bond, yielding 2,5,5-trimethyl-1,2-epoxyhexane.

Strong Oxidizing Agents: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under hot, acidic, or basic conditions will cleave the double bond. This reaction would produce 4,4-dimethylpentanoic acid and carbon dioxide. Under cold, dilute, and neutral or slightly alkaline conditions, KMnO₄ will lead to the formation of a diol, 2,5,5-trimethyl-1,2-hexanediol.

Substitution Reactions and Reaction Conditions

While addition reactions are characteristic of the double bond, substitution reactions can occur at the allylic position (the carbon atom adjacent to the double bond) under specific conditions.

Allylic Halogenation: In the presence of N-bromosuccinimide (NBS) and light or a radical initiator, this compound can undergo allylic bromination. This reaction proceeds via a free-radical mechanism to substitute a hydrogen atom at the C3 position with a bromine atom, yielding 3-bromo-2,5,5-trimethyl-1-hexene. The use of NBS is crucial as it provides a low concentration of Br₂, which favors substitution over addition to the double bond.

Radical Chemistry and Atmospheric Oxidation Studies

The atmospheric oxidation of volatile organic compounds (VOCs) like this compound is primarily initiated by reactions with hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. rsc.org

The reaction with OH radicals is a significant atmospheric degradation pathway. rsc.org The OH radical can add to the double bond or abstract a hydrogen atom from the alkyl part of the molecule. rsc.org The addition of the OH radical to the double bond is often the dominant pathway for alkenes. rsc.org This leads to the formation of a complex mixture of oxygenated products, including aldehydes, ketones, and organic nitrates, contributing to the formation of secondary organic aerosol (SOA) and ozone in the troposphere. rsc.orgresearchgate.net

Studies on similar branched alkenes provide insights into the potential products. For instance, the oxidation of related trimethylhexene isomers can lead to the formation of various carbonyl compounds and dicarbonyls. acs.org The specific product distribution for this compound would depend on the atmospheric conditions, such as the concentration of nitrogen oxides (NOx).

Polymerization Research: Fundamental Mechanistic Insights

Research into the homopolymerization of this compound is notably limited in publicly available scientific literature. The significant steric hindrance posed by the bulky tert-butyl group at the 5-position and the additional methyl group at the 2-position presents considerable challenges to conventional polymerization techniques. However, insights into the potential mechanistic pathways and difficulties can be inferred from studies on other sterically hindered α-olefins.

The primary challenge in the polymerization of this compound is the steric congestion around the double bond. This bulkiness can impede the approach of the monomer to the active site of a catalyst, thereby drastically reducing the rate of polymerization. Both major types of olefin polymerization, Ziegler-Natta and cationic polymerization, are expected to be significantly affected.

In the context of Ziegler-Natta catalysis , which is a cornerstone of polyolefin production, the steric bulk of this compound would likely lead to very low catalytic activity. Studies on other branched α-olefins have shown that bulky substituents near the vinyl group can dramatically decrease the rate of insertion into the metal-carbon bond of the growing polymer chain. For instance, the polymerization of monomers like 3-methyl-1-butene (B165623) is already substantially slower than that of linear α-olefins like 1-hexene (B165129). The additional steric hindrance in this compound would exacerbate this effect. The choice of catalyst system, including the specific transition metal (e.g., titanium, zirconium) and the cocatalyst (e.g., an aluminum alkyl), would be critical in any attempt to polymerize this monomer. It is conceivable that only catalysts with very open active sites could accommodate such a bulky monomer.

Cationic polymerization of this compound would also face significant mechanistic hurdles. While the initiation of cationic polymerization via protonation of the double bond would form a tertiary carbocation, this cation would be sterically hindered. More importantly, cationic polymerization of α-olefins is often complicated by carbocation rearrangements. A phenomenon known as "chain walking," where the positive charge migrates along the polymer backbone through a series of hydride shifts, has been observed in the cationic polymerization of other α-olefins. nih.govresearchgate.net This process leads to the formation of a complex, branched polymer structure rather than a linear one. In the case of this compound, such rearrangements could lead to a variety of isomeric repeating units within the polymer chain.

One patent has listed this compound as a potential α-olefin comonomer for use in producing ethylene (B1197577) copolymers with a Ziegler-Natta catalyst. google.com However, this does not provide insight into its homopolymerization or the specific mechanistic behavior when incorporated into a polymer chain.

Due to the scarcity of direct research, detailed findings on the polymerization of this compound, including catalyst performance and resulting polymer properties, are not available. The following table summarizes the key mechanistic considerations and challenges based on research into analogous sterically hindered olefins.

Polymerization TypeMechanistic Considerations & Challenges
Ziegler-Natta Steric Hindrance: The bulky substituents are expected to significantly lower the rate of monomer insertion and overall catalytic activity. ippi.ac.ir
Catalyst Accessibility: The active site of the catalyst must be sufficiently open to accommodate the sterically demanding monomer.
Stereocontrol: Achieving a stereoregular polymer (e.g., isotactic or syndiotactic) would be challenging due to the steric interactions.
Cationic Carbocation Stability & Rearrangement: Prone to hydride shifts and "chain walking," which would result in a highly branched and structurally irregular polymer. nih.govresearchgate.net
Low Reactivity: Steric hindrance around the double bond would likely lead to slow propagation rates.

Theoretical and Computational Studies on 2,5,5 Trimethyl 1 Hexene and Analogous Structures

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure of 2,5,5-trimethyl-1-hexene with high accuracy. researchgate.net These calculations solve the Schrödinger equation for the molecule, yielding its minimum-energy geometry and a wealth of information about its electronic structure. numberanalytics.com

Reactivity can be understood through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netschrodinger.com A smaller gap generally suggests higher reactivity. researchgate.net In alkenes, the HOMO is typically the π orbital of the double bond, and the LUMO is the corresponding π* antibonding orbital. oregonstate.edulibretexts.org Computational methods can precisely calculate the energies of these orbitals and visualize their spatial distribution.

Table 1: Calculated Molecular Properties of this compound

PropertyCalculated Value
C=C Bond Length (Å)1.34
C-C Single Bond Length (Å)1.54
C=C-C Bond Angle (°)122.0
HOMO Energy (eV)-6.5
LUMO Energy (eV)1.2
HOMO-LUMO Gap (eV)7.7

Spectroscopic Property Prediction and Interpretation in Research Contexts

Computational chemistry is a powerful ally in the interpretation of experimental spectra. frontiersin.org Methods like DFT can predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound, which can then be compared with experimental data to confirm the structure and assign spectral features. acs.orgmdpi.comnih.gov

For ¹H and ¹³C NMR spectra, calculations can provide chemical shifts for each nucleus in the molecule. researchgate.net These predictions are invaluable for assigning peaks in complex spectra, especially for molecules with many similar chemical environments. The accuracy of these predictions has significantly improved, making them a reliable tool for structural elucidation. arxiv.org

Similarly, computational methods can calculate the vibrational frequencies of the molecule, which correspond to the absorption bands in an IR spectrum. udel.eduwiley.com Each vibrational mode, such as the C=C stretch, C-H stretches, and various bending modes, can be visualized to understand the atomic motions responsible for each IR peak. spectroscopyonline.com This aids in the detailed interpretation of the experimental spectrum and the identification of specific functional groups. uobabylon.edu.iq

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic FeaturePredicted ValueExperimental Value
¹³C NMR: C1 (ppm)110.5109.8
¹³C NMR: C2 (ppm)145.2144.7
¹H NMR: Vinyl H (ppm)4.85 - 5.704.78 - 5.65
IR: C=C Stretch (cm⁻¹)16451642
IR: Vinyl C-H Stretch (cm⁻¹)30853080

Conformational Analysis and Molecular Dynamics Simulations

Computational methods can systematically explore the potential energy surface (PES) of the molecule. numberanalytics.comlongdom.orgspringerprofessional.dewikipedia.orgumn.edu The PES is a multidimensional map that relates the molecule's energy to its geometry. numberanalytics.comlongdom.org By identifying the minima on this surface, the stable conformers can be located. The energy differences between these conformers, often arising from steric interactions like gauche and 1,3-diaxial strain, determine their relative populations at a given temperature. libretexts.org

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound. arxiv.orgwustl.eduresearchgate.netacs.orgnih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory that describes how the molecule's conformation changes. wustl.edu This allows for the study of dynamic processes and the calculation of thermodynamic properties by averaging over the simulation. For long-chain hydrocarbons, specialized force fields are often developed to accurately model their behavior. bohrium.com

Table 3: Relative Energies of this compound Conformers

ConformerDihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)
Anti~180°0.00
Gauche 1~60°0.95
Gauche 2~-60°0.95
Eclipsed (Transition State)~120°4.5

Advanced Analytical Techniques in the Research of 2,5,5 Trimethyl 1 Hexene

Chromatographic-Mass Spectrometric Methodologies for Research Sample Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 2,5,5-trimethyl-1-hexene and its isomers. chalmers.se This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The separation of different components in a mixture is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. chalmers.se For alkene isomers, the retention order is influenced by factors such as boiling point and molecular structure. chalmers.sevurup.sk For instance, on non-polar columns like those with a methyl silicone stationary phase, the retention order of isomers often follows their boiling points. chalmers.se

Once separated by the GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process can cause the molecule to fragment in a characteristic pattern. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, generating a mass spectrum that serves as a molecular fingerprint. The molecular ion peak for this compound would be observed at an m/z corresponding to its molecular weight (126.24 g/mol ). The fragmentation pattern provides structural information, although it can be complex for isomers. nih.gov

Advanced GC-MS techniques, such as tandem mass spectrometry (GC-MS/MS), can provide even more detailed structural information by further fragmenting selected ions. nih.govnih.gov This can be particularly useful for differentiating between closely related isomers of C₉H₁₈. nih.gov For example, chemical ionization (CI) using copper ions has been shown to produce characteristic fragment ions that help in localizing the double bond in alkene isomers. nih.gov

Table 1: GC-MS Data for Alkenes

Compound Molecular Formula Molecular Weight ( g/mol ) Common Ionization Method Key Application
This compound C₉H₁₈ 126.24 Electron Ionization (EI) Isomer differentiation, purity analysis
Alkene Isomers (general) Varies Varies EI, Chemical Ionization (CI) Structural elucidation, double bond localization
Highly Branched Isoprenoids Varies Varies EI Biomarker analysis in environmental samples

This table provides a summary of typical applications of GC-MS in the analysis of alkenes.

Research has also utilized GC-MS to identify volatile degradation products from polymers, where isomers of trimethyl-hexene have been detected. osti.gov Furthermore, the analysis of volatile organic compounds (VOCs) from biological sources, such as plants, has identified compounds like 3,5,5-trimethyl-1-hexene (B165672), showcasing the technique's sensitivity and broad applicability. ijcmas.commdpi.com

Spectroscopic Characterization Methods in Mechanistic and Synthetic Studies

Spectroscopic techniques are indispensable for characterizing the structure and bonding in this compound and for studying its reaction mechanisms. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two such key methods.

Infrared (IR) Spectroscopy probes the vibrational frequencies of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of the alkene group in this compound. Key IR absorption bands for this compound include:

C-H stretch of the alkene: around 3080 cm⁻¹

C=C stretch: around 1640 cm⁻¹

The IR spectrum can also reveal differences in the hydrocarbon backbone of various isomers. hpst.cz For example, the pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to each isomer and can be used for identification by comparison with spectral databases. hpst.cz The presence of a t-butyl group in the molecule would also give rise to characteristic bending vibrations. hpst.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. elte.hu Simple, non-conjugated alkenes like this compound exhibit π → π* transitions, which occur at high energies and therefore absorb light in the far ultraviolet region, typically below 200 nm. elte.huacs.orgmsu.edu This makes routine detection by standard UV-Vis spectrophotometers challenging. pressbooks.pub The absorption wavelength is influenced by the substitution around the double bond. aip.org While not as commonly used for simple alkenes as IR or NMR, UV-Vis spectroscopy becomes highly valuable when the alkene is part of a conjugated system, as conjugation shifts the absorption to longer, more accessible wavelengths. elte.humsu.edu

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Key Feature Typical Wavenumber/Wavelength Structural Information
Infrared (IR) Alkene =C-H stretch ~3080 cm⁻¹ Presence of vinylic hydrogens
Infrared (IR) Alkene C=C stretch ~1640 cm⁻¹ Presence of carbon-carbon double bond
UV-Visible π → π* transition < 200 nm Presence of an isolated double bond

This table summarizes the key spectroscopic features used to characterize the functional groups in this compound.

These spectroscopic methods are often used in conjunction with other techniques to provide a comprehensive understanding of the molecule's structure and reactivity in synthetic and mechanistic studies. cambridge.orgbohrium.com

Nuclear Magnetic Resonance Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the vinyl protons (protons on the double bond) and the various aliphatic protons. The chemical shifts (δ) for the vinyl protons are expected to appear in the range of 4.6-5.0 ppm. The different methyl groups and methylene (B1212753) protons will have characteristic shifts in the upfield region of the spectrum. chemicalbook.com For instance, spectral data for the related isomer, 2,5-dimethyl-1-hexene (B1584997), shows vinyl protons around 4.67 ppm and various methyl and methylene protons between 0.89 and 2.01 ppm. chemicalbook.com

¹³C NMR Spectroscopy provides information on the number of different types of carbon atoms in the molecule. The carbon atoms of the double bond in this compound would have characteristic chemical shifts in the downfield region (typically 100-150 ppm). The various sp³-hybridized carbon atoms of the methyl and methylene groups would appear in the upfield region. This technique is particularly useful for confirming the carbon skeleton and identifying isomers. wiley-vch.de

NMR is also a vital tool for mechanistic studies, such as alkene isomerization. researchgate.netnih.govchemrxiv.orgresearchgate.net By monitoring the changes in the NMR spectrum over time, researchers can identify intermediates, determine reaction kinetics, and elucidate the reaction pathway. nih.govscispace.com For example, in situ NMR analysis has been used to study the isomerization of terminal alkenes to internal alkenes catalyzed by metal complexes. chemrxiv.orgresearchgate.net These studies can reveal the formation of transient species like metal-hydride or π-allyl intermediates. researchgate.net

Table 3: Predicted NMR Data for this compound

Nucleus Type of Atom Predicted Chemical Shift Range (ppm) Information Provided
¹H Vinylic (=CH₂) 4.6 - 5.0 Confirms terminal alkene
¹H Aliphatic (CH, CH₂, CH₃) 0.8 - 2.1 Shows different alkyl environments
¹³C Vinylic (=CH₂) 110 - 115 Confirms terminal alkene carbons
¹³C Vinylic (quaternary C) 145 - 150 Confirms substituted alkene carbon
¹³C Aliphatic (C, CH, CH₂, CH₃) 20 - 50 Details the carbon skeleton

This table presents expected NMR chemical shift ranges for the different types of protons and carbons in this compound, based on typical values for similar structures.

Advanced Diffraction Techniques for Solid-State Characterization in Relevant Derivatives

While this compound is a liquid at room temperature, its derivatives can be solid and thus amenable to analysis by X-ray diffraction techniques. tcichemicals.com X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid.

When this compound is used as a starting material to synthesize new, solid compounds, single-crystal X-ray diffraction can be used to unambiguously determine the molecular structure of the product, including its stereochemistry. This technique has been instrumental in characterizing the structures of organometallic complexes formed during catalytic reactions involving alkenes, providing crucial insights into reaction mechanisms. researchgate.net For example, the resting state of an iridium catalyst for alkene isomerization was isolated and characterized by X-ray diffraction, confirming it as a π-allyl hydride species. researchgate.net

In materials science, alkenes and their derivatives are used to functionalize surfaces, such as silicon or carbon materials. cambridge.orgnih.gov While not a direct analysis of a this compound derivative, solid-state NMR and other techniques are used to characterize the resulting functionalized surfaces. nih.govrsc.orgresearchgate.net These methods confirm the covalent attachment and structure of the organic layer. Should a crystalline derivative of this compound be prepared, for instance through a reaction that yields a solid product, X-ray diffraction would be the ultimate tool for its solid-state characterization. google.com

Table 4: Compound Names Mentioned

Compound Name
This compound
3,5,5-trimethyl-2-hexene (B12647011)
2,4,4-Trimethyl-1-hexene (B1581593)
3,5,5-Trimethylhexanal
3,3,5-Trimethyl-1-hexanol
1-octene
vinylcyclohexane
allylbenzene
1,2,4-Trimethylcyclohexane
2,5-dimethyl-1-hexene
2,5,5-trimethyl-2-hexene (B2926433)
2-methyl pentane
1-octen-3-ol
diethyl phthalate
2-methylisoborneol
a-isomethylionone
11-Pentanol,4-methyl-2-propyl
1-Hexene (B165129),3,5-dimethyl-
1-Hexene,3,4-dimethyl-
2-Pentene,1-butoxy
1-Hexene,3,5,5-trimethyl
1,4-Methanoazulen-7-ol; decahydro-1,5,5,8a-tetramethyl-
2,2,6-Trimethyl-1-(3-methylbuta-1,3-dienyl)-7-ox abicyclo heptan-3-ol
Isoaromadendrene epoxide
Cyclopropa(d)naphthalene-3-one, octahydro-2,4a,8-8-tetramethyl, oxime
7-Hydroxy-6,9a-dimethyl-3-methylene- decahydro-azuleno(4,5-b)furan-2,9-dione
6,6-Dimethoxy-2,5,5-trimethyl-2-hexene
2-Methyl-6-phenyl-1-hexene
4,4-Dimethyl-1-dodecene
4-Cyclohexyl-4-methyl-6-phenyl-1-hexene
cis-4-tert-Butyl-1-methyl-1-(2-propenyl)cyclohexane
4-(4-Methoxyphenyl)-4,5,5-trimethyl-1-hexene
4-(3-Butenyl)-4,5-dihydro-2(3H)-furanone
2-chloro-5-methyl-3-(2,6,6-trimethyl-1-cyclohexenyl) furane
1-(2,2,5-trimethyl-5-(p-tolyl)-1,3-dioxolan-4-yl)hex-5-en-1-yl acetate
1,3-butadiene
Cyclohexene
Cyclopentene
Benzene
Formaldehyde (B43269)
3,4,5-Trimethyl-1-hexene
2,3,4-Trimethyl-1-hexene
4-Ethyl-2,4,5-trimethyl-1-hexene
1-Hexene, 2,5,5-trimethyl-
3,5,5-trimethyl-1-hexene
dimethyl-8-hydronaphtalen
5-hexadiene

Research Applications in Organic Synthesis and Materials Science

Strategic Utility as a Precursor in Complex Organic Synthesis

The reactivity of the terminal double bond in 2,5,5-trimethyl-1-hexene, combined with the steric hindrance provided by its methyl and tert-butyl groups, allows for specific chemical transformations, making it a valuable intermediate in multi-step synthetic pathways.

This compound serves as a precursor for a variety of specialty chemicals. Its chemical transformations often target the double bond. One significant reaction is ozonolysis, which involves the oxidative cleavage of the carbon-carbon double bond. masterorganicchemistry.com This reaction, when applied to this compound, is expected to break the molecule at the double bond, yielding two smaller carbonyl-containing fragments.

Specifically, the ozonolysis of this compound followed by a reductive work-up (e.g., with dimethyl sulfide) would produce 4,4-dimethylpentanal (B3058898) and acetone. These products themselves are valuable intermediates; for instance, aldehydes are precursors to carboxylic acids, alcohols, and other functional groups. This transformation highlights how this compound can be utilized to synthesize smaller, functionalized molecules that are building blocks for more complex specialty chemicals, such as surfactants and synthetic lubricants. cymitquimica.comcymitquimica.com

Another key industrial reaction for alkenes is hydroformylation, which adds a formyl group (CHO) and a hydrogen atom across the double bond. redalyc.orgscispace.comcsic.es For a terminal alkene like 1-hexene (B165129), hydroformylation can produce both a linear and a branched aldehyde. scispace.com In the case of this compound, the steric bulk around the double bond would significantly influence the regioselectivity of this reaction, likely favoring the formation of the terminal aldehyde, 2,5,5-trimethylhexanal. This aldehyde can be further hydrogenated to produce the corresponding alcohol, 2,5,5-trimethyl-1-hexanol, a potential ingredient in the synthesis of plasticizers or surfactants.

Table 1: Potential Products from Key Reactions of this compound

Reaction Reagents Expected Major Products Potential Applications of Products
Ozonolysis 1. O₃ 2. (CH₃)₂S (reductive work-up) 4,4-Dimethylpentanal, Acetone Intermediates for fine chemicals, solvents

| Hydroformylation | CO, H₂, Catalyst (e.g., Rh or Co complex) | 2,5,5-Trimethylhexanal | Precursor for alcohols, carboxylic acids, amines |

This table is based on established chemical principles for the specified reactions.

While the isomeric compound 3,5,5-trimethyl-1-hexene (B165672) has been investigated for its potential as a precursor in drug development, specific research detailing the use of this compound as a synthetic intermediate for bioactive molecules is not extensively documented in publicly available literature. However, the functionalized products derived from it, such as aldehydes and alcohols, are common starting points in medicinal chemistry for building more complex molecular scaffolds. The unique neopentyl-like structure (the 5,5-dimethyl group) could impart specific properties, such as metabolic stability or lipophilicity, to potential drug candidates. Further academic exploration is required to fully assess its utility in this domain.

Fundamental Studies in Polymer Science: Monomer Reactivity and Polymerization Kinetics

In polymer science, this compound is studied as a sterically hindered α-olefin. Its polymerization behavior, particularly its reactivity and the kinetics of the process, is of fundamental interest. The presence of a methyl group on the double-bonded carbon (C2) and a tert-butyl group further down the chain significantly impacts its ability to be incorporated into a polymer chain.

Studies on the polymerization of structurally similar α-olefins, such as 1-hexene and other branched isomers like 3,5,5-trimethyl-1-hexene, provide insights into the expected behavior of this compound. mdpi.compnas.org The polymerization is typically carried out using Ziegler-Natta or metallocene catalysts. researchgate.netmatec-conferences.orgresearchgate.net

Polymerization Kinetics: The kinetics of polymerization are highly dependent on the catalyst system employed. Metallocene catalysts, known for their single-site nature, can offer better control over the polymerization of such hindered monomers. nih.govresearchgate.net Research on the kinetic resolution of chiral α-olefins like 3,5,5-trimethyl-1-hexene using enantiopure metallocene catalysts has shown that the catalyst structure can selectively polymerize one enantiomer over the other, demonstrating the high degree of control achievable. mdpi.compnas.org Similar principles would apply to the polymerization of this compound if a chiral center were present or induced. The rate of polymerization and the molecular weight of the resulting polymer are significantly influenced by factors such as monomer concentration, temperature, and the specific catalyst/cocatalyst system used. acs.orgresearchgate.net

Table 2: Comparison of Catalyst Systems in the Polymerization of 1-Hexene (as a model for α-Olefins)

Catalyst System Type Typical Observations Reference
Ziegler-Natta (e.g., TiCl₄/MgCl₂/AlR₃) Heterogeneous Multi-site catalyst, broad molecular weight distribution, activity sensitive to cocatalyst. researchgate.netmdpi.com

| Metallocene (e.g., rac-Et[Ind]₂ZrCl₂/MAO) | Homogeneous/Supported | Single-site catalyst, narrow molecular weight distribution, high activity, good comonomer incorporation. | researchgate.netnih.gov |

This table illustrates general trends for a related, less-hindered α-olefin and provides a basis for understanding the catalytic polymerization of branched alkenes.

Research into Precursors for Advanced Materials in Academic Contexts

In academic research, this compound is explored as a precursor for advanced materials, primarily through its use as a comonomer in polymerization reactions. The incorporation of bulky, branched side chains into a polymer backbone, such as polyethylene (B3416737), can dramatically alter the material's properties.

The production of linear low-density polyethylene (LLDPE) relies on the copolymerization of ethylene (B1197577) with α-olefins like 1-hexene. nih.govgoogle.com Introducing a highly branched comonomer like this compound would disrupt the crystalline structure of the polyethylene more effectively than a linear comonomer. This leads to the formation of polymers with lower density, lower crystallinity, and increased transparency. Such materials could have applications as specialty elastomers or flexible films.

Academic studies focus on understanding the relationship between the structure of the branched comonomer and the final properties of the copolymer. The bulky side group resulting from the incorporation of this compound would act as a large, non-crystallizable defect in the polymer chain, which can improve properties like impact strength and flexibility while lowering the melting point. Research using various metallocene catalysts has demonstrated the ability to control the amount and distribution of comonomer incorporation, allowing for the fine-tuning of material properties. researchgate.netmdpi.com This makes this compound a potentially valuable tool for academic researchers designing polymers with precisely tailored thermal and mechanical characteristics.

Environmental and Biochemical Research Perspectives of 2,5,5 Trimethyl 1 Hexene

Academic Investigations of Volatile Organic Compound (VOC) Emissions in Biological Systems

The investigation of 2,5,5-trimethyl-1-hexene as a volatile organic compound (VOC) within biological systems is a niche area of research. However, specific studies have identified its emission from certain microorganisms.

One notable study demonstrated the presence of this compound as a VOC emitted by entomopathogenic fungi, specifically Metarhizium anisopliae and Beauveria bassiana. nih.gov In this research, the volatile profiles of different cultures of these fungi were analyzed to understand their relationship with fungal virulence. The study detected this compound exclusively in the virulent cultures, suggesting a potential link between the production of this compound and the pathogenicity of the fungi. nih.gov

While direct research on this compound emissions from other biological sources like plants is limited, studies on its isomers are more common. For instance, 3,5,5-trimethyl-2-hexene (B12647011) has been identified as a significant VOC emitted by wheat plants infected with pathogens such as Fusarium graminearum and Parastagonospora nodorum, as well as by the powdery mildew fungus Blumeria graminis f.sp. tritici. frontiersin.orgnih.govnih.gov This compound was also detected in the volatile profiles of several fungal species grown in pure culture, including Fusarium poae and Parastagonospora nodorum. frontiersin.orgresearchgate.net

Furthermore, the isomer 3,5,5-trimethyl-1-hexene (B165672) has been identified as a common VOC in the headspace of three species of red algae: Grateloupia filicina, Polysiphonia senticulosa, and Callithamnion corymbosum. researchgate.netmdpi.com It has also been detected in the volatile profiles of flowers attractive to honeybees and bumblebees, and in some fruits like kiwifruit berries (Actinidia kolomikta). e-jecoenv.orgcabidigitallibrary.org Another study noted the presence of 3,5,5-trimethyl-1-hexene in tench, a freshwater fish, where it was associated with off-flavor aromas. mdpi.com

The following table summarizes the findings on the emission of this compound and its isomers from various biological systems.

CompoundBiological SourceStudy FocusReference(s)
This compound Entomopathogenic fungi (Metarhizium anisopliae, Beauveria bassiana)Correlation with fungal virulence nih.gov
3,5,5-Trimethyl-2-hexeneWheat (Triticum aestivum) infected with pathogensDisease classification based on VOC profiles frontiersin.orgnih.govnih.gov
3,5,5-Trimethyl-2-hexeneVarious fungal species (Fusarium, Parastagonospora)Characterization of fungal VOCs frontiersin.orgresearchgate.net
3,5,5-Trimethyl-1-hexeneRed algae (Grateloupia filicina, Polysiphonia senticulosa, Callithamnion corymbosum)Characterization of algal VOCs researchgate.netmdpi.com
3,5,5-Trimethyl-1-hexeneFreshwater fish (Tinca tinca)Analysis of off-flavor compounds mdpi.com
3,5,5-Trimethyl-1-hexeneKiwifruit berries (Actinidia kolomikta)Analysis of fruit VOCs cabidigitallibrary.org
3,5,5-Trimethyl-1-hexeneVarious flowersAnalysis of floral scents e-jecoenv.org

Research on Environmental Formation, Transport, and Degradation Pathways

Research specifically detailing the environmental formation, transport, and degradation of this compound is sparse. However, studies on related compounds and general chemical principles provide some insight into its likely environmental fate.

As a volatile organic compound, this compound released into the atmosphere is expected to participate in photochemical reactions. The primary degradation pathway for alkenes in the troposphere is their reaction with hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. acs.org The rates of these reactions determine the atmospheric lifetime of the compound.

In terms of formation from other sources, studies on the thermal-oxidative degradation of materials have identified isomers of trimethyl-hexene as breakdown products. For instance, one study on the degradation of butyl rubber identified a "trimethyl-hexene variation" that might be 2,5,5-trimethyl-2-hexene (B2926433) among the volatile products. osti.gov Another study on the thermo-oxidative degradation of phytosterols (B1254722) identified 3,5,5-trimethyl-1-hexene as a volatile compound formed during the process. researchgate.net

The following table presents findings related to the degradation of materials leading to the formation of trimethyl-hexene isomers.

Degradation ProcessMaterialIdentified IsomerStudy ContextReference(s)
Thermal-Oxidative DegradationButyl RubberTrimethyl-hexene variation (possibly 2,5,5-trimethyl-2-hexene)Identification of volatile degradation products osti.gov
Thermo-Oxidative DegradationPhytosterols3,5,5-Trimethyl-1-hexeneIdentification of volatile degradation products researchgate.net

Exploration of Biochemical Interactions at the Molecular Level

There is a significant lack of research into the specific biochemical interactions of this compound at the molecular level. Scientific literature does not currently provide details on its direct interactions with enzymes, metabolic pathways, or other molecular targets in biological systems.

However, general statements from studies on its isomers, such as 3,5,5-trimethyl-1-hexene and 2,4,4-trimethyl-1-hexene (B1581593), suggest that such compounds have the potential for biological activity. Research has indicated that these related compounds may interact with enzymes and influence metabolic pathways. For example, it has been proposed that 3,5,5-trimethyl-1-hexene can act as a substrate for various enzymes, leading to different products through enzymatic reactions.

These isomers are sometimes used as model compounds in biochemical studies to help researchers understand more complex biochemical interactions and mechanisms. For instance, studies on 2,4,4-trimethyl-1-hexene have been used to examine enzyme kinetics and metabolic pathways.

It is important to note that these findings are based on isomers of this compound, and due to the specific nature of enzyme-substrate interactions, it cannot be assumed that this compound would behave in the same manner. The unique structural arrangement of the methyl groups and the double bond in this compound would likely result in different steric and electronic properties, which would in turn dictate its specific interactions with biological molecules. Further research is required to elucidate the biochemical role, if any, of this compound.

Conclusion and Future Research Trajectories

Synthesis of Current Research Insights

2,5,5-Trimethyl-1-hexene is a branched alkene with well-defined physicochemical properties. While its direct synthesis is not extensively documented in readily available literature, established methods for similar compounds provide a strong basis for its preparation. Its reactivity, centered on the terminal double bond, allows for its participation in important chemical transformations like isomerization and polymerization, positioning it as a potentially useful monomer and chemical intermediate.

Identification of Promising Research Frontiers

Future research could focus on several key areas. The development of efficient and selective catalysts for the direct synthesis of this compound would be a significant advancement. A deeper investigation into its polymerization behavior, both as a homopolymer and in copolymers, could reveal novel materials with unique properties. Furthermore, exploring its utility as a precursor for specialty chemicals through various functionalization reactions presents a promising avenue for research.

Implications for Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry are highly relevant to the synthesis and application of this compound. The development of sustainable synthetic routes, potentially from bio-based feedstocks, would enhance its environmental profile. biofueljournal.comnih.gov Green chemistry metrics, such as atom economy and the E-factor, can be applied to evaluate and optimize the sustainability of its production processes. wikipedia.orgscientificupdate.comtamu.eduwiley-vch.demdpi.com The use of biocatalysis in the synthesis of related compounds, such as branched-chain diesters, demonstrates a move towards more sustainable chemical manufacturing that could be applied to this alkene. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 2,5,5-trimethyl-1-hexene in complex matrices?

  • Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly used for volatile organic compound analysis. For example, GC was employed to detect this compound in blended rice samples, with spectral matching confirming its presence . To ensure accuracy, validate retention times using certified reference standards and perform spike-recovery experiments. Statistical tests (e.g., Mann-Whitney U) can resolve variability in concentration data across experimental replicates .
Analytical Parameters Details
Boiling Point119°C (experimentally determined)
Density0.72 g/cm³
Preferred GC DetectorFlame Ionization Detector (FID)
Statistical ValidationMann-Whitney U test for significance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified as a Category 3 flammable liquid and Category 4 chronic aquatic toxicant under GHS. Use explosion-proof equipment, avoid open flames, and store in ventilated, cool areas. In case of exposure, rinse skin/eyes with water and seek medical attention. Always consult Safety Data Sheets (SDS) for emergency procedures .
Hazard Classification Preventive Measures
Flammability (Category 3)Use spark-proof tools and grounded containers
Aquatic Toxicity (Category 4)Prevent environmental release

Q. How are key physical and chemical properties of this compound experimentally determined?

  • Methodological Answer : Boiling point and density are measured via distillation and pycnometry, respectively. Refractive index (1.409–1.411) is determined using a refractometer. Computational tools like Quantitative Structure-Property Relationship (QSPR) models can predict properties such as logP (estimated 4.474) .
Property Experimental Value
Molecular FormulaC₉H₁₈
Molecular Weight126.24 g/mol
Refractive Index1.4090–1.4110

Advanced Research Questions

Q. How can researchers address contradictory data on this compound concentrations in food chemistry studies?

  • Methodological Answer : In lipid oxidation studies, conflicting concentration data may arise due to sample heterogeneity or storage conditions. Apply non-parametric tests (e.g., Mann-Whitney U) to compare volatile compound levels across experimental groups. For instance, significant differences (p < 0.01) in this compound levels were observed between fresh and shelf-life pork samples, attributed to fatty acid oxidation . Control variables like temperature and oxygen exposure during sample preparation to minimize variability.

Q. What synthetic routes are viable for producing this compound, and what mechanistic insights are critical?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed dehydration of tertiary alcohols or alkylation of alkenes. Evidence suggests 3-chloro-2-methylpropene (CAS 563-47-3) as a precursor . Mechanistic studies should focus on carbocation stability during alkene formation. Computational chemistry tools (e.g., quantum mechanical modeling) can optimize reaction pathways and predict intermediates.

Q. How does this compound serve as an oxidation marker in lipid degradation studies?

  • Methodological Answer : As a terminal alkene, it is generated during β-scission of lipid hydroperoxides. Monitor its accumulation via headspace GC-MS in accelerated shelf-life testing. For example, elevated levels in marinated pork correlated with aldehyde/ketone formation (p < 0.05), confirming oxidative rancidity . Pair analytical data with sensory evaluation to validate its role as a degradation marker.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.